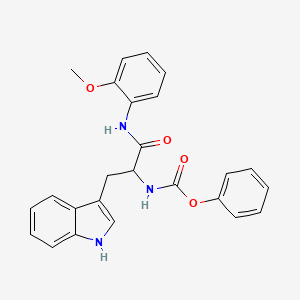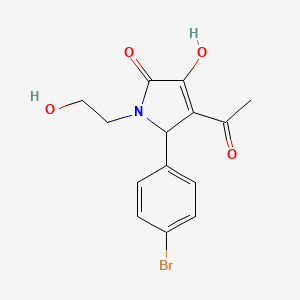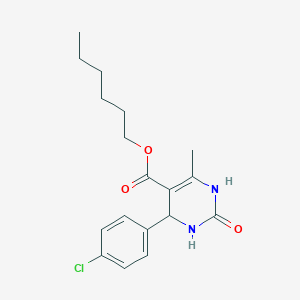
N-(2-methoxyphenyl)-N-(phenoxycarbonyl)tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N-(phenoxycarbonyl)tryptophanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research fields. MPTP is a derivative of tryptophan, an essential amino acid, and is known to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
MPTP exerts its effects through a range of mechanisms, including inhibition of pro-inflammatory cytokines, modulation of oxidative stress pathways, and regulation of tryptophan metabolism. MPTP has also been found to regulate the expression of various genes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
MPTP has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. MPTP has also been found to regulate the levels of various neurotransmitters, including serotonin and dopamine, and to modulate the activity of various enzymes involved in tryptophan metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and wide range of potential therapeutic applications. However, MPTP also has some limitations, including its potential toxicity and the need for further studies to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for MPTP research, including further studies on its potential therapeutic applications in various scientific research fields, the development of novel MPTP derivatives with improved efficacy and safety profiles, and the exploration of the role of tryptophan metabolism in various physiological processes.
Conclusion:
In conclusion, MPTP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research fields. It exhibits a range of biochemical and physiological effects and has several advantages for lab experiments. However, further studies are needed to establish its safety and efficacy and to explore its potential therapeutic applications.
Métodos De Síntesis
MPTP can be synthesized through a multistep process involving the reaction of tryptophan with 2-methoxybenzoyl chloride and triethylamine. The resulting intermediate is then reacted with phenyl chloroformate to obtain MPTP in high yield and purity.
Aplicaciones Científicas De Investigación
MPTP has been widely studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPTP has also been studied for its potential use as a tool for studying the role of tryptophan metabolism in various physiological processes.
Propiedades
IUPAC Name |
phenyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-31-23-14-8-7-13-21(23)27-24(29)22(28-25(30)32-18-9-3-2-4-10-18)15-17-16-26-20-12-6-5-11-19(17)20/h2-14,16,22,26H,15H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZTVEDKZURXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5002665.png)
![N~2~-(3-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002671.png)
![methyl 4-(5-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5002675.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5002681.png)
![N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5002688.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B5002698.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
![5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5002724.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5002729.png)


